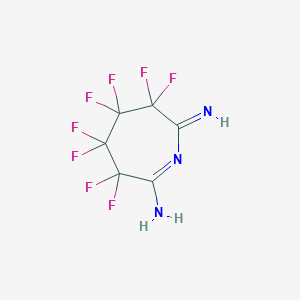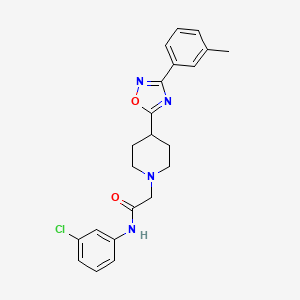![molecular formula C10H15N3OS B2392282 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2198986-54-6](/img/structure/B2392282.png)
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Muscarinic Receptor Agonists and Cocaine Addiction
A study demonstrated that certain muscarinic receptor agonists, including compounds similar in structure to 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane, could decrease cocaine self-administration rates in drug-naive mice. This suggests potential therapeutic applications in treating cocaine addiction through modulation of the muscarinic receptors (Rasmussen et al., 2000).
Synthetic Methodologies
Research on synthetic methodologies involving the bicyclic structures similar to this compound has led to new synthetic routes and compounds with potential biological activities. For instance, the synthesis of 2-oxa-4,6,8-triazabicyclo[3.3.0]octanes has been reported, highlighting the diversity of chemical reactions and products achievable with such bicyclic frameworks (Kakanejadifard et al., 2004).
Immunomodulatory Agents
A series of 6,8-dioxo-3-thia-1,7-diazabicyclo[3.3.0]octanes and their derivatives were synthesized and evaluated for immunomodulatory activity. These compounds showed promise in modulating immune responses, suggesting potential applications in developing new immunotherapeutic agents (Refouvelet et al., 1994).
Neurological Research
Studies have also explored the neurological effects of compounds with structures similar to this compound, including their potential as muscarinic receptor ligands with applications in treating neurological disorders such as schizophrenia and Parkinson's disease (Bymaster et al., 1998).
Future Directions
The future directions for the study of “3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane” and related compounds could involve further exploration of their biological activities. For example, 1,3,4-thiadiazole derivatives have been studied for their anticancer, anticonvulsant, antidiabetic, anti-inflammatory, antiviral, antihypertensive, and antimicrobial activities .
Mechanism of Action
Target of Action
The primary targets of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[221,3,4-thiadiazole derivatives have been known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with dna, disrupting its replication process . This disruption can lead to the inhibition of cell replication, which is a common mechanism of action for antimicrobial and anticancer agents .
Biochemical Pathways
Given the general activity of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may interfere with the dna replication pathway . This interference can lead to downstream effects such as cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as bacteria and cancer cells .
Result of Action
Given the compound’s potential to disrupt dna replication, it can be inferred that the result of its action may include the inhibition of cell replication and potential cell death . This could result in the reduction or elimination of bacterial or cancer cell populations .
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-11-12-10(15-7)14-9-6-13-4-2-8(9)3-5-13/h8-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNKSAPVZERQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CN3CCC2CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
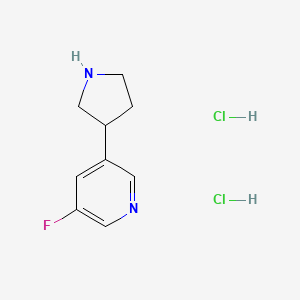
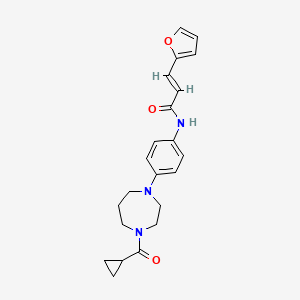
![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)
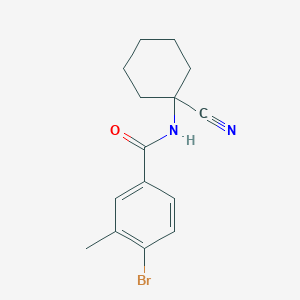
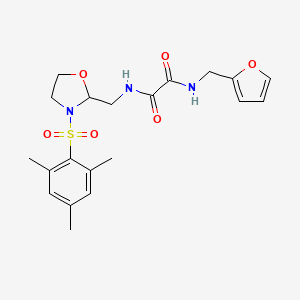
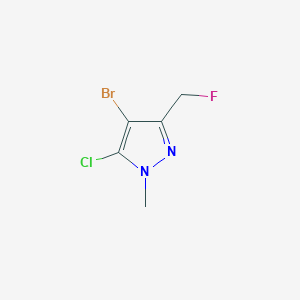
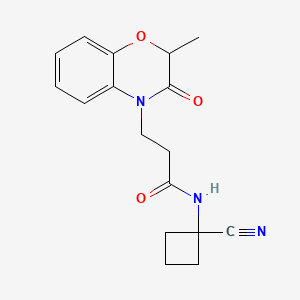
![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)



![2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2392219.png)
